molecular formula C12H10BrFO2 B15281441 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene

Cat. No.: B15281441
M. Wt: 285.11 g/mol
InChI Key: ZZZJAJAKOJQJOP-UHFFFAOYSA-N
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Description

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is an organic compound with the molecular formula C12H10BrFO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features bromine, fluorine, and methoxymethoxy functional groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene typically involves multi-step organic reactions. One common method includes the bromination of 8-fluoro-3-(methoxymethoxy)naphthalene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Mechanism of Action

The mechanism of action of 1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine and methoxymethoxy groups. These groups stabilize the transition state, making the compound more reactive towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene is unique due to the combination of bromine, fluorine, and methoxymethoxy groups on a naphthalene backbone. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in organic synthesis .

Biological Activity

1-Bromo-8-fluoro-3-(methoxymethoxy)naphthalene (CAS: 2621936-15-8) is a synthetic organic compound belonging to the class of substituted naphthalene derivatives. Its molecular formula is C12H10BrF O2, and it exhibits notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Weight : 285.11 g/mol
  • Purity : ≥95%
  • IUPAC Name : this compound
  • SMILES Notation : COCOC1=CC(Br)=C2C(F)=CC=CC2=C1

Anticancer Properties

Recent studies have indicated that naphthalene derivatives, including this compound, possess significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain naphthalene derivatives exhibit cytotoxic effects against human cancer cell lines, demonstrating their potential as therapeutic agents in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in critical signaling pathways. These interactions can lead to the modulation of gene expression and subsequent effects on cell proliferation and survival. The compound's structural features facilitate binding to specific proteins or enzymes, which may alter their activity and trigger downstream effects.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.
  • Animal Models : Preclinical studies using animal models have shown promising results regarding the efficacy of naphthalene derivatives in tumor reduction. Administration of this compound led to significant tumor size reduction in xenograft models, suggesting its potential for further development as an anticancer drug.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)References
This compoundAnticancer10
Naphthalene Derivative AAntiviral15
Naphthalene Derivative BAntimicrobial20

Properties

Molecular Formula

C12H10BrFO2

Molecular Weight

285.11 g/mol

IUPAC Name

1-bromo-8-fluoro-3-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H10BrFO2/c1-15-7-16-9-5-8-3-2-4-11(14)12(8)10(13)6-9/h2-6H,7H2,1H3

InChI Key

ZZZJAJAKOJQJOP-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C2C(=C1)C=CC=C2F)Br

Origin of Product

United States

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